

Application Notes and Protocols: GSK805 for the Inhibition of Th17 Cells

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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

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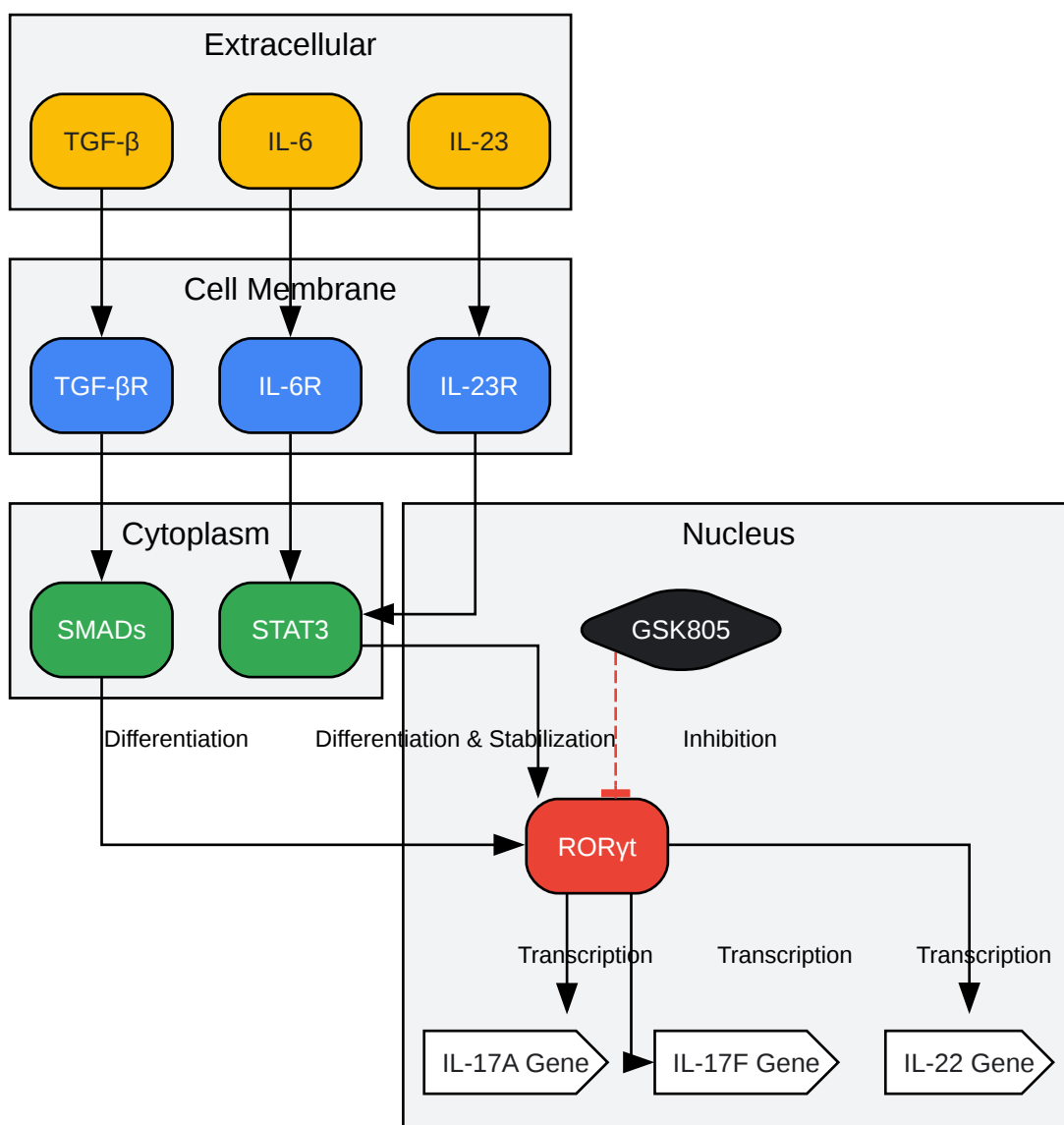
For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a subset of CD4+ T helper cells integral to host defense against extracellular pathogens. However, their dysregulation is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] The differentiation and function of Th17 cells are critically dependent on the lineage-specific transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][3][4] **GSK805** is a potent and orally bioavailable small molecule inhibitor of RORyt, which effectively suppresses Th17 cell differentiation and the production of their signature pro-inflammatory cytokine, IL-17A.[3][5][6][7] These application notes provide detailed protocols for the use of **GSK805** to inhibit Th17 cells in both in vitro and in vivo research settings.

Mechanism of Action

GSK805 functions as a RORyt antagonist.[1][3] By binding to the ligand-binding domain of RORyt, it impedes the transcriptional activity of this key transcription factor.[4] This inhibition prevents the expression of genes essential for Th17 cell differentiation and function, most notably IL-17A, IL-17F, and IL-22.[3][4] The targeted action of **GSK805** on RORyt makes it a selective inhibitor of the Th17 pathway.[1]



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Caption: GSK805 inhibits the ROR γ t transcription factor in the Th17 signaling pathway.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of **GSK805** from various studies.

Table 1: In Vitro Efficacy of **GSK805**

Parameter	Value	Cell Type	Comments	Reference
pIC50 (RORy)	8.4	-	Biochemical assay.	[5][8]
pIC50 (Th17 differentiation)	>8.2	CD4+ T cells	-	[5][8]
Effective Concentration	0.5 μ M	Naïve CD4+ T cells	Used for 4 days to inhibit IL-17 production during Th17 differentiation.	[3][5][8]
IC50 (IL-17A secretion)	56 nM	Differentiated Th17 cells	-	[4]
IC50 (IL-17A production)	92 nM	Differentiated Th17 cells	Delayed compound addition to previously polarized Th17 cells.	[4]

Table 2: In Vivo Efficacy of **GSK805** in Murine Models

Animal Model	Dosage	Administration	Outcome	Reference
Experimental Autoimmune Encephalomyelitis (EAE)	10 mg/kg	Daily oral gavage	Ameliorated the severity of EAE.	[3][8]
Experimental Autoimmune Encephalomyelitis (EAE)	30 mg/kg	Oral gavage	Reduced IFN γ -IL-17+ and IFN γ +IL-17+ T cells in the CNS.	[5][8]
Citrobacter rodentium Infection	10 mg/kg	Daily oral gavage	Reduced the frequency and total number of IL-17A- and IL-22-producing Th17 cells.	[9]
IL10-/- mice (spontaneous colitis)	10 mg/kg	Daily oral gavage for 2 weeks	Reduced the frequency of IL-17A+ Th17 cells in colonic tissues.	[1][9]
CBir1 T cell transfer (colitis)	10 mg/kg	Oral gavage for 2 weeks	Reduced the frequency of colonic CBir1-specific Th17 cells.	[9]

Experimental Protocols

In Vitro Inhibition of Human Th17 Cell Differentiation

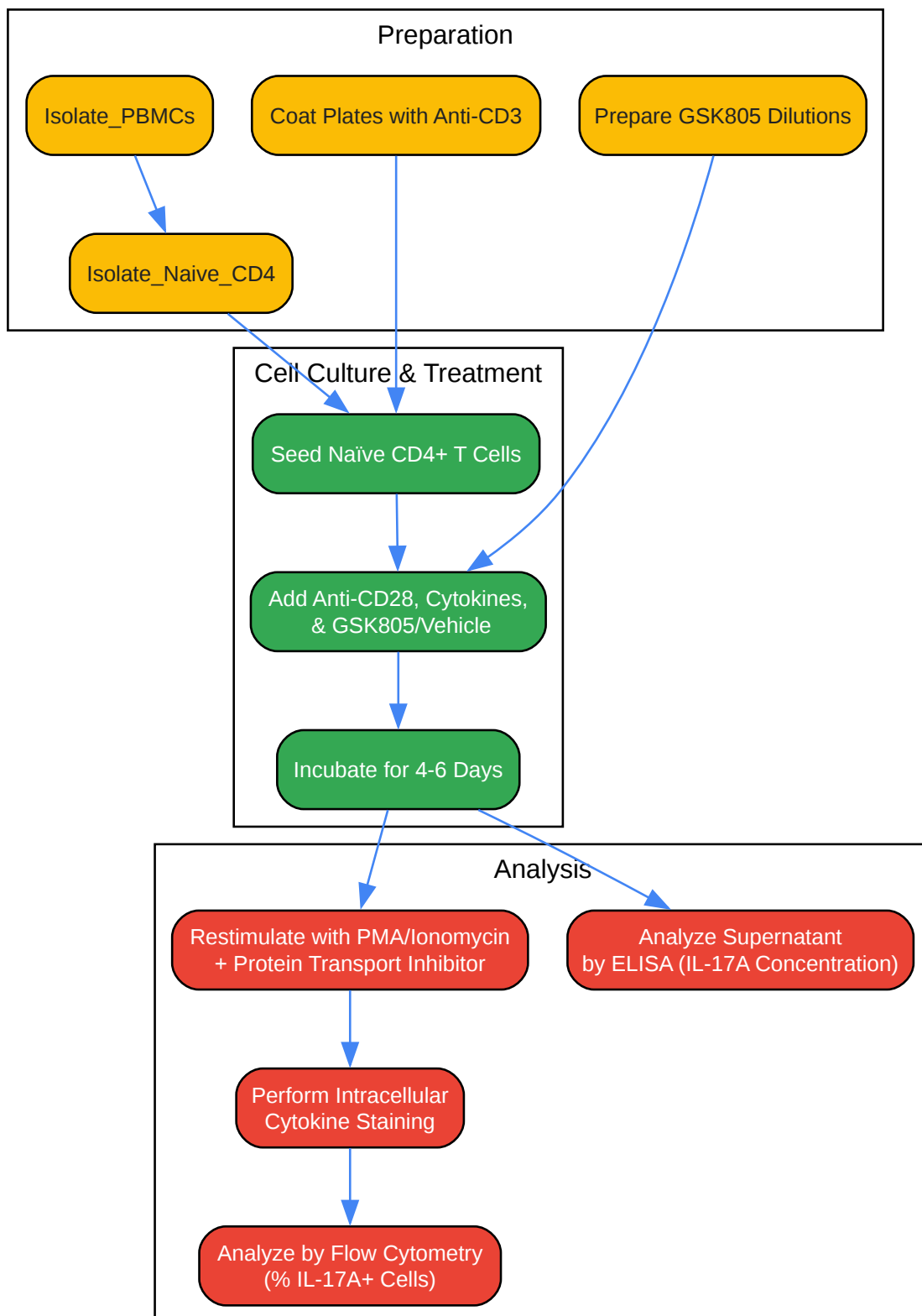
This protocol details the methodology for assessing the inhibitory effect of **GSK805** on the differentiation of human naïve CD4+ T cells into Th17 cells.

Materials:

- **GSK805** (prepare stock solution in DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naïve CD4+ T Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
- Anti-human CD3 antibody
- Anti-human CD28 antibody
- Recombinant human TGF-β1
- Recombinant human IL-6
- Recombinant human IL-23
- Recombinant human IL-1β
- 96-well flat-bottom tissue culture plates
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fixable viability dye
- Anti-human CD4 antibody (fluorochrome-conjugated)
- Intracellular staining kit
- Anti-human IL-17A antibody (fluorochrome-conjugated)
- PMA (Phorbol 12-myristate 13-acetate)
- Ionomycin
- Brefeldin A or Monensin

- ELISA kit for human IL-17A

Protocol Workflow:



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Caption: Workflow for in vitro inhibition of Th17 cell differentiation by **GSK805**.

Step-by-Step Procedure:

- Isolation of Naïve CD4+ T Cells:
 - Isolate PBMCs from healthy donor blood using density gradient centrifugation.
 - Isolate naïve CD4+ T cells (CD4+CD45RA+CD45RO-) from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
- Plate Coating:
 - Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 2-5 µg/mL in sterile PBS.
 - Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
 - Before use, wash the wells twice with sterile PBS.
- Cell Culture and Treatment:
 - Resuspend the isolated naïve CD4+ T cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
 - Prepare serial dilutions of **GSK805** in complete RPMI. A final concentration of 0.5 µM is a good starting point based on published data.^{[3][5][8]} Include a DMSO vehicle control.
 - Prepare a Th17 polarizing cytokine cocktail containing:
 - Anti-human CD28 antibody (2 µg/mL)
 - TGF-β1 (5 ng/mL)
 - IL-6 (20 ng/mL)

- IL-23 (20 ng/mL)
- IL-1 β (20 ng/mL)
- Add 50 μ L of the **GSK805** dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.
- Add 50 μ L of the cytokine cocktail to the wells.
- Add 100 μ L of the cell suspension (1×10^5 cells) to each well.
- Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
- Analysis of Th17 Differentiation:
 - Intracellular Cytokine Staining (ICS) for Flow Cytometry:
 - On the final day of culture, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
 - Harvest the cells and stain with a fixable viability dye.
 - Perform surface staining for CD4.
 - Fix and permeabilize the cells using an intracellular staining kit.
 - Stain for intracellular IL-17A.
 - Analyze the cells by flow cytometry to determine the percentage of CD4+IL-17A+ cells.
 - ELISA for IL-17A Secretion:
 - Prior to restimulation for ICS, carefully collect the culture supernatant.
 - Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

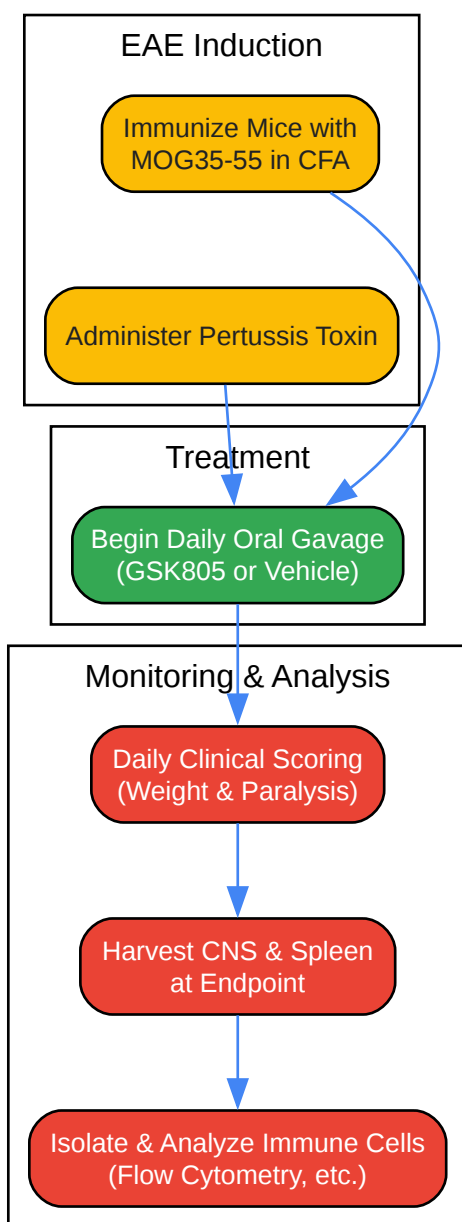
In Vivo Inhibition of Th17 Cells in a Murine Model of EAE

This protocol provides a general framework for evaluating the efficacy of **GSK805** in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.

Materials:

- **GSK805**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80)
- C57BL/6 mice
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin
- Anesthesia
- Equipment for oral gavage
- Clinical scoring system for EAE

Protocol Workflow:



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Caption: Workflow for in vivo evaluation of **GSK805** in a mouse EAE model.

Step-by-Step Procedure:

- EAE Induction:
 - On day 0, immunize C57BL/6 mice subcutaneously with an emulsion of MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.

- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- **GSK805 Treatment:**
 - Prepare a suspension of **GSK805** in a suitable vehicle.
 - Beginning on day 0 (prophylactic) or upon disease onset (therapeutic), administer **GSK805** (e.g., 10 mg/kg or 30 mg/kg) or vehicle to the mice daily via oral gavage.^{[3][8]}
- **Monitoring and Evaluation:**
 - Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record their body weight.
 - Score the disease severity based on a standardized scale (e.g., 0-5).
- **Endpoint Analysis:**
 - At the experimental endpoint, euthanize the mice and harvest tissues such as the brain, spinal cord, and spleen.
 - Isolate mononuclear cells from the central nervous system (CNS) and spleen.
 - Analyze the frequency of Th17 cells (CD4+IL-17A+) and other T cell subsets by flow cytometry as described in the in vitro protocol.

Concluding Remarks

GSK805 is a valuable research tool for investigating the role of the Th17 pathway in health and disease. Its specificity for ROR γ t allows for targeted inhibition of Th17 cell differentiation and function. The protocols outlined above provide a comprehensive guide for utilizing **GSK805** in both cell culture and animal models to further elucidate the therapeutic potential of ROR γ t inhibition in autoimmune and inflammatory disorders. Researchers should always optimize concentrations and treatment regimens for their specific experimental systems.

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